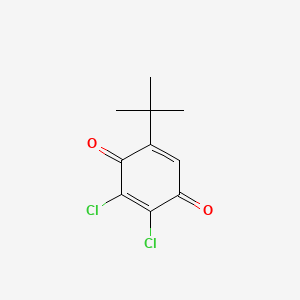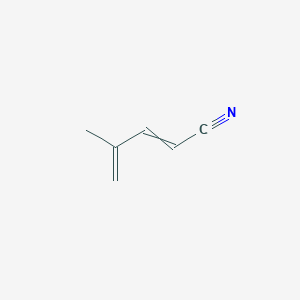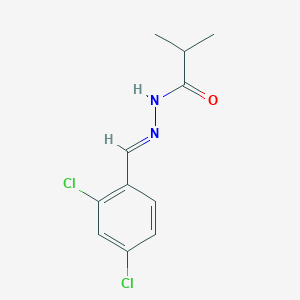
Isobutyric acid, (2,4-dichlorobenzylidene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isobutyric acid, (2,4-dichlorobenzylidene)hydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group, which is formed by the reaction of hydrazine with an aldehyde or ketone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyric acid, (2,4-dichlorobenzylidene)hydrazide typically involves the reaction of isobutyric acid hydrazide with 2,4-dichlorobenzaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
化学反应分析
Types of Reactions
Isobutyric acid, (2,4-dichlorobenzylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
科学研究应用
Isobutyric acid, (2,4-dichlorobenzylidene)hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Isobutyric acid, (2,4-dichlorobenzylidene)hydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
- Isobutyric acid hydrazide
- 2,4-Dichlorobenzaldehyde hydrazone
- Isobutyric anhydride
Uniqueness
Isobutyric acid, (2,4-dichlorobenzylidene)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities set it apart from other similar compounds.
属性
CAS 编号 |
25996-52-5 |
|---|---|
分子式 |
C11H12Cl2N2O |
分子量 |
259.13 g/mol |
IUPAC 名称 |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-methylpropanamide |
InChI |
InChI=1S/C11H12Cl2N2O/c1-7(2)11(16)15-14-6-8-3-4-9(12)5-10(8)13/h3-7H,1-2H3,(H,15,16)/b14-6+ |
InChI 键 |
XOEZNIFOBFSKDQ-MKMNVTDBSA-N |
手性 SMILES |
CC(C)C(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl |
规范 SMILES |
CC(C)C(=O)NN=CC1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)
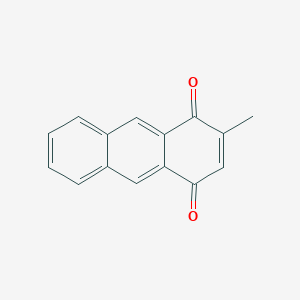
![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)
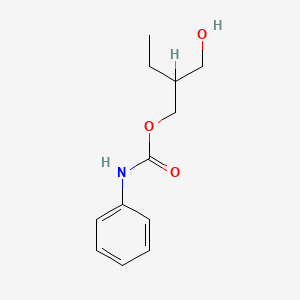
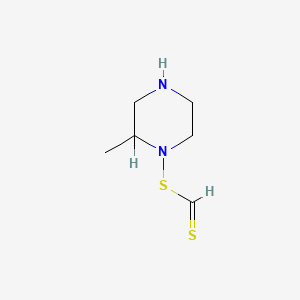

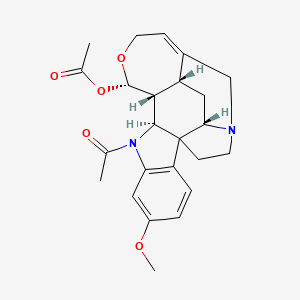
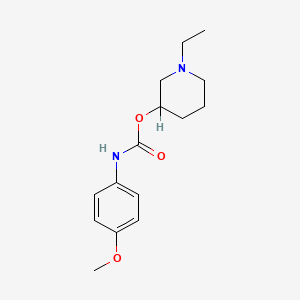
![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)

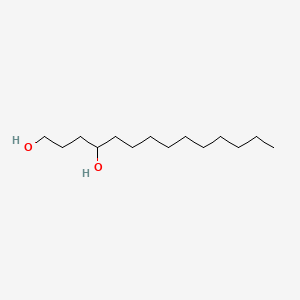
![[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate](/img/structure/B14686079.png)
